Methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate Methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate
Brand Name: Vulcanchem
CAS No.: 1152517-69-5
VCID: VC8051937
InChI: InChI=1S/C12H13N3O2/c1-17-12(16)10-4-2-9(3-5-10)7-15-8-11(13)6-14-15/h2-6,8H,7,13H2,1H3
SMILES: COC(=O)C1=CC=C(C=C1)CN2C=C(C=N2)N
Molecular Formula: C12H13N3O2
Molecular Weight: 231.25 g/mol

Methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate

CAS No.: 1152517-69-5

Cat. No.: VC8051937

Molecular Formula: C12H13N3O2

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate - 1152517-69-5

Specification

CAS No. 1152517-69-5
Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
IUPAC Name methyl 4-[(4-aminopyrazol-1-yl)methyl]benzoate
Standard InChI InChI=1S/C12H13N3O2/c1-17-12(16)10-4-2-9(3-5-10)7-15-8-11(13)6-14-15/h2-6,8H,7,13H2,1H3
Standard InChI Key JKIBIWKEPAIIMR-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)CN2C=C(C=N2)N
Canonical SMILES COC(=O)C1=CC=C(C=C1)CN2C=C(C=N2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted at the 1-position with a methylene-linked benzoate ester and at the 4-position with an amino group. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, contributes to its electron-rich character, enabling participation in coordination chemistry and hydrogen bonding. The benzoate ester group enhances lipophilicity, influencing solubility and interaction with biological membranes.

Key structural identifiers include:

  • IUPAC Name: Methyl 4-[(4-aminopyrazol-1-yl)methyl]benzoate

  • SMILES: COC(=O)C1=CC=C(C=C1)CN2C=C(C=N2)N

  • InChIKey: JKIBIWKEPAIIMR-UHFFFAOYSA-N

Physical and Chemical Properties

PropertyValue
Molecular Weight231.25 g/mol
Molecular FormulaC12H13N3O2\text{C}_{12}\text{H}_{13}\text{N}_{3}\text{O}_{2}
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)
StabilityStable under inert conditions; hydrolyzes under strong acidic/basic conditions

The amino group on the pyrazole ring enhances nucleophilicity, facilitating reactions with electrophiles, while the ester group is susceptible to hydrolysis, offering a site for further functionalization . Spectroscopic characterization (e.g., 1H^1\text{H} NMR) confirms the structure, with distinct signals for the pyrazole protons (δ 6.31 ppm), methylene bridge (δ 5.38 ppm), and ester methyl group (δ 3.90 ppm) .

Synthesis and Preparation

Synthetic Routes

The most efficient synthesis involves a nucleophilic substitution reaction between pyrazole derivatives and methyl 4-(bromomethyl)benzoate. A representative procedure is outlined below:

Reagents:

  • Pyrazole (743 mg)

  • Sodium hydride (NaH, 480 mg, 60% dispersion in oil)

  • Methyl 4-(bromomethyl)benzoate (2.50 g)

  • Dimethylformamide (DMF, 10 mL)

Procedure:

  • Under nitrogen, pyrazole is dissolved in DMF and cooled to 0°C.

  • NaH is added to generate the pyrazolide anion, stirred for 1 hour.

  • Methyl 4-(bromomethyl)benzoate is introduced, and the mixture reacts at room temperature for 2 hours.

  • Work-up with ice water and extraction with ethyl acetate/toluene yields the crude product.

  • Purification via silica gel chromatography (hexane/ethyl acetate) affords the target compound in 92% yield .

Optimization Strategies

  • Phase Transfer Catalysts: Improve reaction rates by enhancing anion nucleophilicity.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates.

  • Temperature Control: Mild conditions prevent ester hydrolysis or pyrazole decomposition .

Research Findings and Applications

Coordination Chemistry

The amino and pyrazole nitrogen atoms serve as donor sites for metal coordination. Complexes with transition metals (e.g., Cu(II), Zn(II)) exhibit enhanced catalytic activity in oxidation reactions and antimicrobial properties. For example, copper complexes of analogous pyrazole derivatives demonstrate efficacy in Suzuki-Miyaura cross-coupling reactions, suggesting potential for methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate in heterogeneous catalysis .

Materials Science

Incorporating this compound into polymers or metal-organic frameworks (MOFs) could leverage its rigid aromatic core and functional groups for gas storage or sensing applications. Its ability to form hydrogen bonds may enhance material stability in hydrophilic environments .

Future Directions

Biological Screening

  • Antimicrobial Assays: Test against Gram-positive/negative bacteria and fungi.

  • Kinase Profiling: Evaluate inhibition of tyrosine kinases implicated in cancer.

Synthetic Modifications

  • Ester Hydrolysis: Generate the free carboxylic acid for enhanced water solubility.

  • Cross-Coupling Reactions: Introduce aryl/heteroaryl groups via Buchwald-Hartwig amination.

Advanced Materials

  • MOF Synthesis: Explore coordination with lanthanides for luminescent materials.

  • Polymer Functionalization: Incorporate into polyesters for biodegradable plastics.

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